
Prostaglandin f1alpha
Overview
Description
Prostaglandin F1α (PGF1α) is a member of the prostaglandin family, derived from arachidonic acid via the cyclooxygenase (COX) pathway. Structurally, it features a cyclopentane ring with hydroxyl groups at positions 9 and 11, distinguishing it from other prostaglandins by its single double bond in the carboxyl side chain . Pioneering work by Corey et al. (1970) established its asymmetric synthesis, enabling further biological studies . PGF1α is implicated in vascular regulation, renal function, and metabolic processes, though its roles are less characterized compared to other prostaglandins like PGF2α or PGI2 (prostacyclin) .
Preparation Methods
Synthetic Routes and Reaction Conditions
Prostaglandin F1alpha can be synthesized through the non-enzymatic hydrolysis of prostacyclin (prostaglandin I2). The production of prostacyclin is typically monitored by measuring the levels of this compound, as prostacyclin has a very short half-life in plasma (approximately 60 minutes) and even shorter in buffer (2 to 3 minutes) . The synthetic route involves the hydration of prostacyclin under controlled conditions to yield this compound.
Industrial Production Methods
Industrial production of this compound involves the use of high-performance liquid chromatography (HPLC), gas chromatography/mass spectrometry (GC/MS), radioimmunoassay, or enzyme immunoassay techniques to measure and isolate the compound from biological fluids such as serum, urine, and tissue culture media .
Chemical Reactions Analysis
Types of Reactions
Prostaglandin F1alpha undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form oxidized phosphatidic acids, such as PA(PGF1alpha/2:0).
Reduction: The compound can be reduced to form different metabolites, including tetranor-prostaglandin F1alpha.
Substitution: this compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and various catalysts. The conditions for these reactions typically involve controlled temperatures, pH levels, and the presence of specific solvents to facilitate the desired transformations.
Major Products Formed
The major products formed from the reactions of this compound include oxidized phosphatidic acids, reduced metabolites such as tetranor-prostaglandin F1alpha, and various substituted derivatives .
Scientific Research Applications
Cardiovascular Applications
Vasodilation and Antiplatelet Effects
Prostaglandin F1alpha is recognized for its potent vasodilatory effects and ability to inhibit platelet aggregation. These properties make it particularly useful in treating conditions related to pulmonary hypertension and other cardiovascular disorders. For instance, it has been shown to be effective in managing primary pulmonary hypertension by improving blood flow and reducing vascular resistance .
Clinical Studies
- A study indicated that levels of 6-keto-prostaglandin F1alpha correlate well with prostacyclin levels, making it a reliable marker for monitoring treatment efficacy in pulmonary arterial hypertension .
- Elevated plasma levels of 6-keto-prostaglandin F1alpha have been observed in patients with septic shock, suggesting its potential role as a biomarker for disease severity and treatment response .
Condition | Application | Outcome |
---|---|---|
Primary Pulmonary Hypertension | Vasodilation | Improved hemodynamics |
Septic Shock | Biomarker for severity | Elevated levels correlate with outcomes |
Obstetric Applications
Role in Pre-eclampsia
Research has demonstrated that urinary excretion of 6-keto-prostaglandin F1alpha is significantly lower in pre-eclamptic women compared to normal pregnant controls. This finding indicates a potential role of prostaglandins in the pathophysiology of pre-eclampsia, suggesting that monitoring these levels could aid in early diagnosis and management .
Clinical Findings
- A study measured urinary excretion of 6-keto-prostaglandin F1alpha before and after the onset of pre-eclampsia, revealing decreased levels associated with the condition .
Condition | Measurement Method | Findings |
---|---|---|
Pre-eclampsia | Urinary excretion | Lower levels compared to normal pregnancies |
Metabolic Applications
Cholesterol Metabolism
this compound has been studied for its effects on cholesterol metabolism. In vitro studies have shown that it stimulates cholesteryl ester hydrolase activity, which may have implications for understanding atherogenesis and cardiovascular health .
Study Focus | Effect | Implications |
---|---|---|
Cholesteryl Ester Metabolism | Stimulation of hydrolase activity | Potential link to atherogenesis |
Research Methodologies
Immunoassay Techniques
The development of sensitive immunoassays for measuring 6-keto-prostaglandin F1alpha has facilitated research into its physiological roles. Techniques such as solid-phase competition assays allow for accurate quantification of this metabolite in various biological fluids .
Case Study 1: Pulmonary Hypertension
A clinical trial evaluated the efficacy of prostacyclin analogs in patients with severe pulmonary hypertension. The results indicated significant improvements in exercise capacity and hemodynamics correlated with increased levels of 6-keto-prostaglandin F1alpha.
Case Study 2: Pre-eclampsia Monitoring
In a cohort study involving pregnant women, urinary levels of 6-keto-prostaglandin F1alpha were monitored throughout pregnancy. The findings revealed that lower levels were predictive of the onset of pre-eclampsia, highlighting the potential for early intervention.
Mechanism of Action
Prostaglandin F1alpha exerts its effects by interacting with specific receptors on the surface of target cells. It primarily acts on the prostacyclin receptor, leading to the activation of intracellular signaling pathways that result in vasodilation, inhibition of platelet aggregation, and modulation of inflammatory responses . The compound’s effects are mediated through the elevation of cyclic adenosine monophosphate (cAMP) levels within the target cells .
Comparison with Similar Compounds
Structural Comparison with Similar Prostaglandins
Compound | Double Bonds | Side Chain Modifications | Key Structural Features |
---|---|---|---|
PGF1α | 1 | 9α,11α-diol | Single double bond in carboxyl chain |
PGF2α | 2 | 9α,11α-diol | Two double bonds (positions 5,13) |
PGI2 (Prostacyclin) | 2 | 6,9α-epoxide | Unstable; hydrolyzes to 6-keto-PGF1α |
PGE2 | 2 | 9-keto,11α-hydroxy | Cyclopentane ring with ketone at C9 |
Structural differences influence receptor binding, stability, and biological activity. For example, PGF2α’s additional double bond enhances its vasoconstrictive potency compared to PGF1α .
Receptor Specificity and Signaling Pathways
Prostaglandins exert effects via G-protein-coupled receptors (GPCRs). Key findings:
- PGF1α: Limited receptor specificity data, but studies suggest partial activity at FP receptors (primary target of PGF2α) with lower affinity .
- PGF2α : Binds strongly to FP receptors, inducing smooth muscle contraction and vasoconstriction .
- PGI2 : Acts via IP receptors, promoting vasodilation and antiplatelet effects .
- PGE2 : Activates EP1-4 receptors, modulating inflammation and pain .
PGF1α’s weaker receptor interaction may explain its milder physiological effects compared to PGF2α .
Vascular Effects
- PGF1α : In cats, PGF1α increases pulmonary arterial pressure but lacks the reflex bradycardia induced by PGF2α .
- PGF2α : Potent vasoconstrictor; used clinically for uterine contraction and glaucoma management .
- PGI2 : Vasodilator; its metabolite 6-keto-PGF1α serves as a biomarker for endothelial function .
Renal and Metabolic Roles
- PGF1α : Metabolism in hypertensive rats shows age-dependent changes in the lung and kidney, suggesting organ-specific regulatory roles .
- 6-keto-PGF1α : Reduced urinary levels in chronic renal failure correlate with impaired prostacyclin synthesis, highlighting its protective role in kidney hemodynamics .
Metabolic Pathways and Stability
- PGF1α : Metabolized via 15-hydroxyprostaglandin dehydrogenase (15-PGDH) into 15-keto-PGF1α, with tissue-specific clearance rates .
- PGI2 : Rapidly hydrolyzes to 6-keto-PGF1α (<1–2 minutes in vivo), which is further oxidized to 6,15-diketo-PGF1α .
- PGF2α : More stable than PGI2 but less so than PGE2; metabolized by hepatic enzymes .
The instability of PGI2 necessitates measurement of 6-keto-PGF1α for clinical assessment, whereas PGF1α’s direct quantification is feasible but less common .
Clinical and Research Implications
- Cardiovascular Disease : Elevated 6-keto-PGF1α in COVID-19 patients suggests endothelial activation, contrasting with its reduction in chronic renal failure .
- Synthesis Advancements : Chemoenzymatic methods (Corey, 1970; Peng, 2017) enable scalable production of PGF1α for pharmacological studies .
- Therapeutic Potential: PGF1α analogs may offer targeted vascular modulation with fewer side effects than PGF2α derivatives .
Data Tables
Table 1: Key Metabolic and Functional Differences
Parameter | PGF1α | PGF2α | 6-keto-PGF1α |
---|---|---|---|
Primary Source | COX-1/2 activity | COX-1/2 activity | Hydrolysis of PGI2 |
Half-Life | ~5–10 minutes | ~1–5 minutes | ~30–60 minutes |
Major Function | Vascular modulation | Vasoconstriction | Prostacyclin biomarker |
Clinical Use | Under investigation | Labor induction | Endothelial dysfunction |
Table 2: Receptor Affinity and Downstream Effects
Receptor | PGF1α | PGF2α | PGI2 | PGE2 |
---|---|---|---|---|
FP | Low | High | None | None |
IP | None | None | High | None |
EP1-4 | None | None | None | High |
Biological Activity
Prostaglandin F1α (PGF1α) is a significant eicosanoid derived from arachidonic acid, playing a crucial role in various physiological processes. This article delves into its biological activities, mechanisms of action, and clinical implications, supported by data tables and relevant case studies.
Overview of Prostaglandin F1α
Prostaglandins are lipid compounds that exert their effects locally through receptor-mediated pathways. PGF1α is known for its diverse biological activities, including the modulation of smooth muscle contraction, cytoprotection of mucosal tissues, and involvement in vascular functions.
Receptor Interaction:
PGF1α primarily interacts with specific prostaglandin receptors (e.g., EP and FP receptors), which are G-protein coupled receptors. Activation of these receptors leads to various intracellular signaling cascades, influencing cellular responses such as contraction, secretion, and inflammation.
Physiological Effects:
- Smooth Muscle Contraction: PGF1α induces contraction in various smooth muscle types, including those in the gastrointestinal tract and uterus. It acts in opposition to Prostaglandins E (e.g., PGE1), which typically promote relaxation .
- Cytoprotection: PGF1α protects gastric mucosal tissues from damage due to ulcerogenic agents by enhancing mucosal blood flow and promoting epithelial cell proliferation .
- Vasodilation and Platelet Aggregation: While PGF1α itself is not primarily a vasodilator like its counterpart prostacyclin (PGI2), it can influence vascular tone indirectly through its metabolites .
Clinical Implications
Role in Disease States:
- Pulmonary Hypertension: PGF1α and its stable metabolite 6-keto-PGF1α have been studied as potential biomarkers for monitoring pulmonary arterial hypertension. Elevated levels correlate with disease severity and treatment response .
- Pre-eclampsia: Studies have shown altered urinary excretion of 6-keto-PGF1α in pre-eclampsia cases, indicating its potential role in pregnancy-related hypertensive disorders .
Table 1: Biological Activities of Prostaglandin F1α
Table 2: Clinical Studies Involving Prostaglandin F1α
Case Studies
Case Study 1: Pulmonary Hypertension Management
In a clinical trial involving patients with primary pulmonary hypertension, the administration of PGF1α analogs showed improved hemodynamic parameters. The concentration of 6-keto-PGF1α was used as a biomarker to assess treatment efficacy, demonstrating significant correlations with patient outcomes .
Case Study 2: Pre-eclampsia Monitoring
A cohort study measured urinary excretion levels of 6-keto-PGF1α before and after the onset of pre-eclampsia in pregnant women. Results indicated that lower excretion levels were associated with the onset of hypertensive symptoms, suggesting a potential role for PGF1α in monitoring pregnancy complications .
Q & A
Q. Basic: What are the standard methodologies for quantifying Prostaglandin F1α in biological samples?
Prostaglandin F1α quantification typically employs enzyme-linked immunosorbent assays (ELISAs) or liquid chromatography-mass spectrometry (LC-MS). ELISAs (e.g., PathFinder™ Kit) are optimized for specificity and sensitivity in measuring 6-keto Prostaglandin F1α, a stable metabolite, in cell culture or serum . LC-MS is preferred for isomer differentiation and complex matrices, requiring rigorous validation of extraction protocols (e.g., solid-phase extraction) and calibration curves to minimize matrix interference . Ensure protocols adhere to NIH guidelines for reproducibility, including detailed reporting of sample preparation and instrument parameters .
Q. Advanced: How can researchers address discrepancies in Prostaglandin F1α levels reported across different analytical platforms?
Discrepancies often arise from platform-specific biases, such as antibody cross-reactivity in ELISAs or ionization efficiency variations in LC-MS. To resolve this, perform cross-validation using spiked recovery experiments and parallel analysis of identical samples on multiple platforms . Statistical tools like intraclass correlation coefficients (ICC) can assess inter-platform consistency . Additionally, verify results against certified reference materials, if available, and report methodological limitations transparently .
Q. Basic: What are the critical considerations in sample preparation for Prostaglandin F1α analysis?
Key steps include:
- Matrix Effects : Use protein precipitation or lipid removal techniques (e.g., solid-phase extraction) to reduce interference from blood lipids or cellular debris .
- Stability : Add protease inhibitors and antioxidants (e.g., butylated hydroxytoluene) to prevent degradation during storage .
- Internal Standards : Isotope-labeled analogs (e.g., deuterated Prostaglandin F1α) improve quantification accuracy in LC-MS by correcting for extraction efficiency .
Q. Advanced: How can researchers differentiate Prostaglandin F1α from its structural isomers (e.g., 8-iso-Prostaglandin F1α)?
Chromatographic separation is critical. Utilize ultra-high-performance LC (UHPLC) with C18 columns and gradient elution to resolve isomers based on retention time differences. Confirm identities via tandem MS (MS/MS) by comparing fragmentation patterns to authentic standards . For ELISAs, validate antibody specificity using competitive binding assays with isomer-spiked samples .
Q. Basic: What statistical methods are recommended for validating Prostaglandin F1α quantification data?
- Precision : Calculate coefficients of variation (CV) for intra- and inter-assay replicates.
- Accuracy : Use linear regression to compare measured vs. expected concentrations in spiked samples.
- Sensitivity : Determine the limit of detection (LOD) and quantification (LOQ) via signal-to-noise ratios .
Advanced studies should incorporate multivariate analyses (e.g., ANOVA) to assess experimental variables’ impact on Prostaglandin F1α levels .
Q. Advanced: How to design experiments investigating Prostaglandin F1α’s role in cellular signaling pathways?
Apply the PICO framework :
- Population : Define cell types or animal models (e.g., endothelial cells, murine models).
- Intervention : Modulate Prostaglandin F1α levels via agonists (e.g., fluprostenol) or siRNA knockdown.
- Comparison : Include controls with cyclooxygenase inhibitors (e.g., indomethacin) to isolate pathway-specific effects.
- Outcome : Measure downstream biomarkers (e.g., cAMP levels, calcium flux) using fluorometric assays .
Q. Basic: How can low-abundance Prostaglandin F1α be reliably detected in complex biological matrices?
Enrichment techniques like liquid-liquid extraction (LLE) or immunoaffinity columns improve detection limits. For LC-MS, employ multiple reaction monitoring (MRM) to enhance specificity. Pre-concentrate samples via lyophilization, but validate against analyte loss .
Q. Advanced: How to interpret conflicting data on Prostaglandin F1α’s biological activity in different tissue contexts?
Context-dependent effects may arise from receptor subtype expression (e.g., FP receptor variants) or metabolic degradation rates. Conduct dose-response studies across tissue models and use RNA-seq to correlate activity with receptor profiling. Meta-analyses of existing datasets can identify confounding variables (e.g., oxidative stress markers) .
Q. Basic: What guidelines ensure reproducibility in Prostaglandin F1α research?
Follow NIH preclinical reporting standards, including detailed descriptions of:
- Animal Models : Strain, age, and housing conditions.
- Sample Size Justification : Power analysis to avoid underpowered studies.
- Blinding/Randomization : To reduce bias in data collection .
Q. Advanced: What computational approaches predict Prostaglandin F1α’s interactions with enzymatic targets?
Molecular docking simulations (e.g., AutoDock Vina) model binding affinities to enzymes like prostaglandin synthases. Validate predictions with kinetic assays (e.g., Michaelis-Menten plots) and site-directed mutagenesis. Systems biology tools (e.g., KEGG pathway mapping) contextualize interactions within metabolic networks .
Q. Data Presentation and Validation
- Tables : Use Roman numerals for table labels, and include footnotes explaining abbreviations or statistical methods .
- Figures : Ensure high-resolution chromatograms or Western blot images with scale bars. Provide raw data in supplementary materials .
- References : Double-check DOI links and pagination to enhance manuscript discoverability .
Properties
IUPAC Name |
7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]cyclopentyl]heptanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H36O5/c1-2-3-6-9-15(21)12-13-17-16(18(22)14-19(17)23)10-7-4-5-8-11-20(24)25/h12-13,15-19,21-23H,2-11,14H2,1H3,(H,24,25)/b13-12+/t15-,16+,17+,18-,19+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DZUXGQBLFALXCR-CDIPTNKSSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(C=CC1C(CC(C1CCCCCCC(=O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC[C@@H](/C=C/[C@H]1[C@@H](C[C@@H]([C@@H]1CCCCCCC(=O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H36O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901339475 | |
Record name | (9alpha,11alpha,13E,15S)-9,11,15-Trihydroxyprost-13-en-1-oic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901339475 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
356.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Prostaglandin F1a | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0002685 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
745-62-0 | |
Record name | PGF1α | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=745-62-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Prostaglandin F1 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000745620 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (9alpha,11alpha,13E,15S)-9,11,15-Trihydroxyprost-13-en-1-oic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901339475 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | PROSTAGLANDIN F1 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WJ72O6860W | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Prostaglandin F1a | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0002685 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.